molecular formula C21H23N3O2 B5367034 2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide

2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide

Cat. No. B5367034
M. Wt: 349.4 g/mol
InChI Key: AXIZHJQDCPEHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide, commonly known as FMPA, is a chemical compound that has gained significant attention in the field of scientific research. FMPA has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of FMPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and differentiation. FMPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FMPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and differentiation, and to induce apoptosis in cancer cells. FMPA has also been shown to inhibit the growth of new blood vessels, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of FMPA is its potent antitumor activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of FMPA is its potential toxicity, which needs to be carefully monitored in preclinical and clinical studies.

Future Directions

There are several future directions for the study of FMPA. One potential area of research is the development of new FMPA derivatives with improved potency and selectivity for specific types of cancer. Another area of research is the investigation of FMPA's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to better understand the mechanism of action of FMPA and its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of FMPA involves the condensation of 2-naphthylacetic acid with 2-furylmethylamine and subsequent reaction with piperazine. The reaction is carried out under specific conditions to ensure high yield and purity of the final product.

Scientific Research Applications

FMPA has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. FMPA has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-21(22-20-9-3-6-17-5-1-2-8-19(17)20)16-24-12-10-23(11-13-24)15-18-7-4-14-26-18/h1-9,14H,10-13,15-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIZHJQDCPEHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.